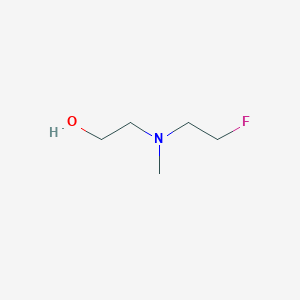

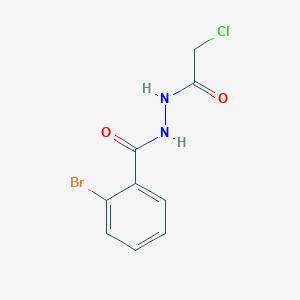

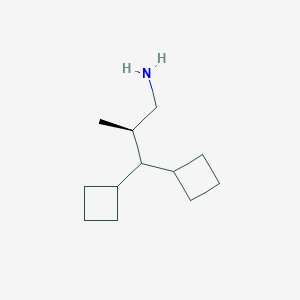

![molecular formula C19H19F3N2O B2420068 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone CAS No. 432518-99-5](/img/structure/B2420068.png)

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .

科学的研究の応用

Chemical Synthesis and Molecular Structure

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone and its derivatives are key intermediates in organic synthesis, contributing to the development of complex molecular structures and pharmacologically active compounds. The Dieckmann cyclization, a notable reaction, utilizes ketone substructures adjacent to nitrogen, leading to the formation of piperazine-2,5-diones. This process underlines the importance of ketone functionalities in cyclization reactions, offering pathways to synthesize cyclic compounds with potential applications in drug discovery (Claude Larrivée Aboussafy & D. Clive, 2012).

The synthesis of saturated, spirocyclic N-heterocycles from cyclic ketones using stannyl amine protocol (SnAP) reagents further illustrates the versatility of ketone derivatives in accessing valuable scaffolds for medicinal chemistry. This method demonstrates how acyclic trifluoromethyl ketones can be transformed into α-CF3 morpholines and piperazines, showcasing the pivotal role of ketones in synthesizing compounds with significant pharmaceutical potential (Woon‐Yew Siau & J. Bode, 2014).

Catalysis and Material Synthesis

Ketones, including those derived from 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl, serve as crucial substrates in catalytic processes for the synthesis of various materials and chemicals. Ruthenium-catalyzed hydroformylation reactions utilize alkyl methyl ketones to produce beta-dimethyl(phenyl)silylmethylene malonate with high yield and selectivity. The significance of this reaction lies in its ability to introduce functional groups into ketones, enabling the synthesis of materials with tailored properties (R. Chowdhury & S. Ghosh, 2009).

The design of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands derived from click reactions further highlights the utility of ketone derivatives in material science. These complexes have been explored for catalytic oxidation and transfer hydrogenation, demonstrating the role of ketone-based ligands in facilitating efficient and selective catalytic processes (Fariha Saleem et al., 2013).

特性

IUPAC Name |

(4-methylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c1-14-5-7-15(8-6-14)18(25)24-11-9-23(10-12-24)17-4-2-3-16(13-17)19(20,21)22/h2-8,13H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBCTALBQBMVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

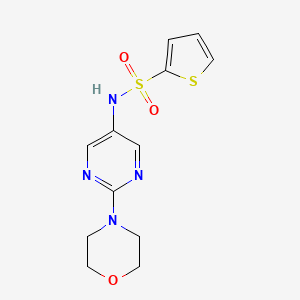

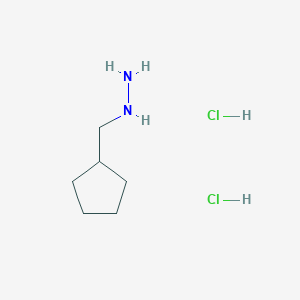

![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)

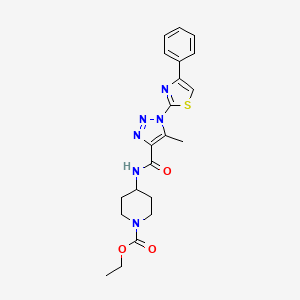

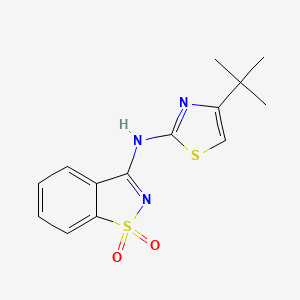

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

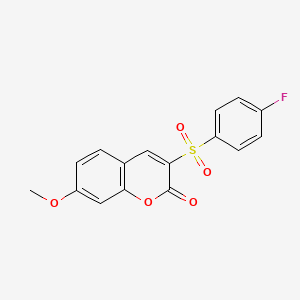

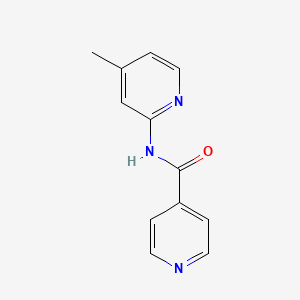

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile](/img/structure/B2420000.png)

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)